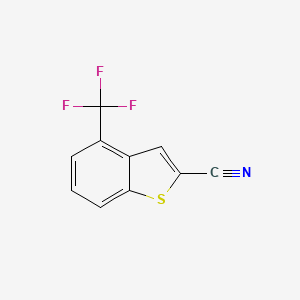

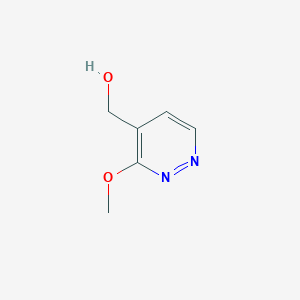

![molecular formula C29H33ClF3N5O2 B2447810 2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate CAS No. 2097936-57-5](/img/structure/B2447810.png)

2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

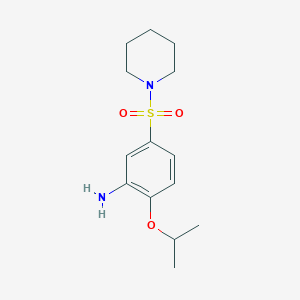

2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate is a useful research compound. Its molecular formula is C29H33ClF3N5O2 and its molecular weight is 576.06. The purity is usually 95%.

BenchChem offers high-quality 2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound and its derivatives have been synthesized through various chemical reactions, aiming to explore their chemical properties and potential applications. For instance, the synthesis of triazine-based thiazolidinones demonstrates the versatility of similar structural frameworks in generating compounds with potential antimicrobial activity (Patel et al., 2012). These synthesis efforts are essential for developing new compounds with improved efficacy and specificity for various applications.

Antimicrobial Applications

Some derivatives have been evaluated for their antimicrobial activity, revealing the potential of these compounds as therapeutic agents against a range of microbial pathogens. The evaluation of novel s-triazine derivatives for their in vitro antimycobacterial activity against Mycobacterium tuberculosis is an example of this research direction, highlighting the therapeutic potential of such compounds (Patel et al., 2011). These studies contribute to the ongoing search for new antimicrobial agents amid rising antibiotic resistance.

Potential as Fluorescent Probes for DNA Detection

The compound's structural relatives have been explored for their potential as fluorescent probes for DNA detection, underscoring the versatility of these molecules in biotechnological applications. The synthesis of novel benzimidazo[1,2-a]quinolines, substituted with various nuclei, has been accomplished, demonstrating enhanced fluorescence emission intensity and potential applications as DNA-specific fluorescent probes (Perin et al., 2011). This application is crucial for advancing molecular biology research and diagnostic techniques.

Mechanism of Action

Target of Action

The primary target of this compound is the acetyl-CoA carboxylase (ACC) . ACC is a crucial enzyme in fatty acid metabolism, playing a pivotal role in the biosynthesis of long-chain fatty acids.

Mode of Action

The compound acts as an ACC inhibitor . It binds to the ACC enzyme, thereby inhibiting its activity. This inhibition disrupts the normal metabolic processes involving long-chain fatty acids, leading to a series of downstream effects.

Biochemical Pathways

The inhibition of ACC affects the fatty acid biosynthesis pathway . ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the first and rate-limiting step in the biosynthesis of long-chain fatty acids. By inhibiting ACC, the compound reduces the production of malonyl-CoA, thereby decreasing the overall synthesis of long-chain fatty acids.

Pharmacokinetics

The compound is likely metabolized primarily in the liver, with metabolites excreted in both urine and feces .

Result of Action

The inhibition of fatty acid synthesis by the compound can lead to a variety of cellular effects. In particular, it can disrupt the integrity of cellular membranes, impair energy storage, and interfere with the synthesis of important signaling molecules. These effects can lead to the death of cells that are heavily dependent on fatty acid metabolism .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of the compound. For example, extreme temperatures or pH levels might affect the compound’s stability or its ability to interact with the ACC enzyme. The presence of other substances might compete with the compound for binding to ACC, potentially reducing its efficacy .

properties

IUPAC Name |

[2-[[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]quinolin-8-yl] 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33ClF3N5O2/c1-19(2)28(39)40-25-5-3-4-20-6-7-22(35-26(20)25)18-36-10-8-23(9-11-36)37-12-14-38(15-13-37)27-24(30)16-21(17-34-27)29(31,32)33/h3-7,16-17,19,23H,8-15,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHJQMRAJLNKTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC=CC2=C1N=C(C=C2)CN3CCC(CC3)N4CCN(CC4)C5=C(C=C(C=N5)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClF3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

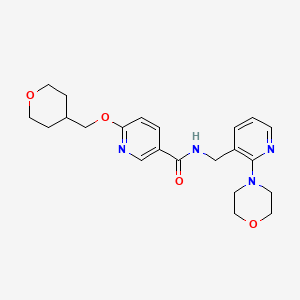

![1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2447728.png)

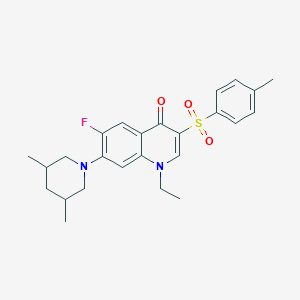

![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2447729.png)

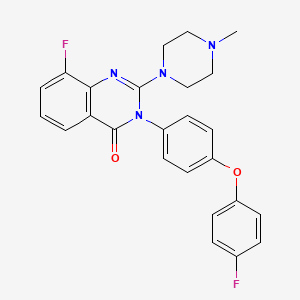

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2447732.png)

![isopropyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2447741.png)